N-benzyl-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N-benzyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKRFUTMGWQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the Friedel-Crafts acylation followed by reduction and nitration steps
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-benzyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to influence the compound’s lipophilicity and electronic properties, which can affect its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Nitro-3-(trifluoromethyl)aniline (): Substituents: Nitro (-NO₂) at para, -CF₃ at meta. Key Properties: Acts as a nitric oxide (NO) photo-donor under irradiation, releasing NO without cytotoxicity from photoproducts. The free NH₂ group enables conjugation, making it suitable for hybrid drug design . Comparison: Unlike N-benzyl-3-(trifluoromethyl)aniline, the para-nitro group here facilitates light-triggered NO release. The benzyl group in the target compound may hinder such reactivity but improve lipophilicity.
- N,N-Dimethyl-3-(trifluoromethyl)aniline (): Substituents: Dimethylamino (-N(CH₃)₂) at nitrogen, -CF₃ at meta. Key Properties: Participates in Pd-catalyzed C–H olefination with high para-selectivity due to electron-donating dimethylamino groups . Comparison: The benzyl group in this compound introduces steric hindrance, likely reducing regioselectivity in similar reactions compared to dimethylamino derivatives.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify benzyl protons (δ 4.3–4.5 ppm for CH₂) and aromatic signals (δ 6.8–7.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- FTIR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (MW: 265.23 g/mol) .
Advanced : DFT calculations (e.g., B3LYP/6-311++G**) predict vibrational modes and HOMO-LUMO gaps, aiding in electronic property analysis .
How can researchers resolve contradictions in reported reaction yields for N-benzyl derivatives?
Q. Advanced
- Purification Adjustments : Replace silica gel with neutral Al₂O₃ to prevent acid-catalyzed degradation of the benzyl group .
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., over-alkylated products or hydrolyzed intermediates).
- Kinetic Studies : Perform time-resolved experiments to isolate optimal reaction windows. For example, benzylation may plateau after 8 hours due to equilibrium reversibility .
Case Study : A 15% yield discrepancy was resolved by switching from K₂CO₃ to Cs₂CO₃, which improved amine deprotonation in a similar trifluoromethylaniline alkylation .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Spill Management : Neutralize with vermiculite or sand, and dispose as hazardous waste .
Advanced : Conduct regular air monitoring (GC-MS) to ensure trifluoromethylaniline derivatives remain below OSHA exposure limits (TLV: 2 ppm) .
How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Advanced
The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative stability. This necessitates:
- Stronger Catalysts : Pd(OAc)₂ with XPhos ligands for Suzuki-Miyaura couplings .
- Higher Temperatures : 100–120°C for Ullmann-type reactions with CuI catalysts.
- Directed Ortho-Metalation : Use LiTMP to direct functionalization to specific positions .
Mechanistic Insight : The -CF₃ group increases para-substitution selectivity due to steric and electronic effects, as shown in DFT studies of analogous compounds .
What are the key challenges in scaling up this compound synthesis?
Q. Advanced
- Cost of Benzyl Halides : Replace benzyl bromide with benzyl alcohol via Mitsunobu reactions (DIAD, PPh₃) to reduce expenses .
- Exothermic Reactions : Implement controlled addition of benzyl halides to prevent thermal runaway.
- Waste Management : Recover DMF via distillation and neutralize HX byproducts (e.g., HCl) with aqueous NaHCO₃ .
Scale-Up Example : A pilot study achieved 80% yield at 1 kg scale using flow chemistry (residence time: 30 min, 70°C) .
How can computational methods aid in predicting biological activity of this compound derivatives?
Q. Advanced
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The benzyl group enhances hydrophobic binding in enzyme pockets .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability, guiding lead optimization .
- QSAR Models : Correlate substituent effects (e.g., -OCH₃ vs. -CF₃) with IC₅₀ values for antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
